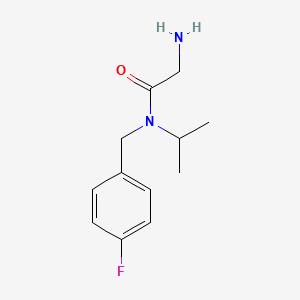

2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide

Description

Overview of Acetamide (B32628) Scaffold Significance in Pharmaceutical and Agrochemical Research

The acetamide scaffold is a privileged structure in drug discovery, frequently found in a multitude of small-molecule drugs. archivepp.com Its importance stems from its ability to form key hydrogen bonds with biological targets, such as enzymes and receptors, which is crucial for molecular recognition and biological activity. taylorandfrancis.com Research has demonstrated that acetamide derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. nih.govresearchgate.net

In recent studies, novel N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like acute gouty arthritis. acs.orgnih.gov Other research has focused on synthesizing acetamide derivatives with significant antiproliferative potency against various cancer cell lines, including lung, breast, and colon cancer. researchgate.netglobalresearchonline.net The adaptability of the acetamide functional group also makes it suitable for prodrug design, which can be used to improve the pharmacokinetic parameters of cyclooxygenase-II (COX-II) inhibitors. archivepp.com This wide range of biological activities solidifies the acetamide scaffold's role as a critical component in the development of new pharmaceutical and agrochemical agents. nih.govmdpi.com

Rationale for Investigating Complex Acetamide Structures with Fluoroaryl and Isopropyl Moieties

The strategic incorporation of specific functional groups onto a core scaffold is a fundamental principle of modern drug design. The structure of 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide combines three key motifs: the acetamide core, a fluoroaryl (4-fluorobenzyl) group, and an isopropyl group. Each of these components is included for a deliberate reason based on established medicinal chemistry principles.

Fluoroaryl Moiety: The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's pharmacological profile. nih.gov Attaching a fluorine atom to an aromatic ring, creating a fluoroaryl group, can significantly alter properties such as:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. mdpi.commdpi.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. benthamscience.com

Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes. While trifluoromethylation often decreases lipophilicity, the addition of a single fluorine atom to an aryl ring can increase it, enhancing membrane permeation. nih.govmdpi.com Synthetic statins, for example, require a 4-fluorophenyl group for their biological activity. mdpi.com

Isopropyl Moiety: The isopropyl group, a small, branched alkyl chain, is another common feature in bioactive compounds. Its inclusion can influence a molecule's properties in several ways:

Steric Effects: The branched nature of the isopropyl group provides steric bulk, which can orient the molecule within a binding pocket and enhance selectivity for a specific target.

Conformational Rigidity: The presence of an isopropyl group can restrict the conformational freedom of the N-isopropyl-acetamide bond, potentially locking the molecule into a more bioactive conformation.

The combination of a fluoroaryl group to enhance metabolic stability and binding interactions, with an isopropyl group to fine-tune steric and lipophilic properties, provides a strong rationale for investigating complex acetamide structures like this compound.

Structural Relationship of this compound to Existing Bioactive Compounds

The molecular architecture of this compound shares features with several classes of known bioactive compounds. Analyzing these structural similarities can provide insights into its potential biological activities.

The core N,N-disubstituted acetamide is a key feature in ligands developed for the 18 kDa translocator protein (TSPO), a target for molecular imaging and therapy in oncology. nih.gov Studies on N,N-substituted pyrazolopyrimidine acetamide derivatives have shown that substitutions on the terminal acetamide nitrogen, including ethyl and isopropyl groups, are well-tolerated and can yield ligands with high affinity for TSPO. nih.govmdpi.com Some of these potent ligands also incorporate a fluorophenyl moiety as part of the core scaffold.

Furthermore, the N-benzylacetamide substructure is present in various compounds with demonstrated biological effects. For instance, certain N-(4-pyridyl or 4-quinolinyl) arylacetamides have been investigated as pesticides. benthamscience.com The combination of an amine group with the acetamide scaffold is also seen in aurones, a class of flavonoids, where novel amino and acetamidoaurones have been synthesized and tested for antimicrobial activities. nih.gov

Below is a table comparing the structural features of the target compound with related bioactive molecules.

| Compound/Class | Acetamide Core | Fluoroaryl Moiety | Isopropyl Moiety | N-Benzyl Moiety | Reported Activity |

| This compound | Yes | Yes | Yes | Yes | Investigational |

| Pyrazolopyrimidine Acetamides mdpi.com | Yes | Yes (on core) | Yes | No | TSPO Ligands |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide nih.gov | Yes | No (has bromophenoxy) | No | No | P2Y14R Antagonist |

| Lidocaine | Yes | No | No | No | Local Anesthetic |

| N-(4-Aminobenzyl)acetamide chemicalbook.com | Yes | No | No | Yes | Synthetic Intermediate |

This structural analysis suggests that the combination of the N-benzyl, N-isopropyl, and fluoroaryl groups on an acetamide scaffold could potentially interact with targets involved in cell signaling, inflammation, or neurological pathways.

Objectives and Research Avenues for this compound

Given the structural features of this compound and the known activities of related compounds, several research avenues can be proposed. The primary objective would be to synthesize and characterize the compound, followed by a systematic evaluation of its biological properties.

Initial Physicochemical and Biological Screening: The first step would involve confirming the compound's identity and purity and determining its basic physicochemical properties, as detailed in the table below.

Physicochemical Properties of this compound Interactive Data Table

| Property | Value |

|---|---|

| CAS Number | 1181607-24-8 appchemical.com |

| Molecular Formula | C₁₂H₁₇FN₂O appchemical.com |

| Molecular Weight | 224.27 g/mol appchemical.com |

| SMILES | NCC(=O)N(C(C)C)Cc1ccc(cc1)F appchemical.com |

Following characterization, a broad biological screening campaign would be logical. This could involve assays to test for:

Antiproliferative Activity: Screening against a panel of human cancer cell lines to determine if it possesses cytotoxic or cytostatic effects, similar to other novel acetamide derivatives. globalresearchonline.net

Enzyme Inhibition: Testing against key enzymes implicated in disease, such as COX-II, kinases, or urease, given the known inhibitory activities of various acetamide scaffolds. archivepp.commdpi.com

Receptor Binding: Evaluating its ability to bind to receptors known to be modulated by N-substituted acetamides, such as the P2Y14 receptor or the translocator protein (TSPO). nih.govmdpi.com

Focused Research Directions: Based on the results of initial screening, more focused research could be pursued:

Neuropharmacology: The presence of the N-benzyl and lipophilic isopropyl groups, combined with the potential for blood-brain barrier penetration enhanced by the fluoroaryl moiety, suggests the compound could be investigated for activity on central nervous system targets. Its structural similarity to TSPO ligands makes this a particularly promising area.

Anti-inflammatory Agent Development: Given that many acetamide derivatives show anti-inflammatory properties and N-substituted acetamides can act as P2Y14R antagonists, investigating its potential to modulate inflammatory pathways is a clear research avenue. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies: If initial screenings show promising activity, a medicinal chemistry program could be initiated. This would involve synthesizing analogues of the parent compound to establish a clear SAR. Modifications could include altering the position of the fluorine on the benzyl (B1604629) ring, replacing the isopropyl group with other alkyl or cyclic groups, and modifying the terminal amino group.

The unique combination of a proven bioactive scaffold with strategically chosen functional groups makes this compound a compelling candidate for further chemical and biological investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIXDJZIKMPJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Amino N 4 Fluoro Benzyl N Isopropyl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, several strategic disconnections can be envisioned, primarily revolving around the formation of the amide bond and the carbon-nitrogen bonds of the tertiary amine.

A primary disconnection can be made at the amide bond, suggesting a reaction between a 2-aminoacetic acid derivative and N-(4-fluorobenzyl)-N-isopropylamine. This is a common and reliable method for amide bond formation. ucl.ac.uk

Further disconnection of the N-(4-fluorobenzyl)-N-isopropylamine intermediate can proceed in two ways:

Disconnection of the N-benzyl bond, leading to isopropylamine (B41738) and 4-fluorobenzyl halide.

Disconnection of the N-isopropyl bond, leading to 4-fluorobenzylamine (B26447) and an isopropylating agent.

Alternatively, a different retrosynthetic strategy involves disconnecting the C-N bond between the acetyl group and the nitrogen atom. This would lead to 2-aminoacetamide and a suitable electrophile to introduce the N-(4-fluorobenzyl)-N-isopropyl moiety.

A third approach involves disconnecting the C-N bond of the 2-amino group, suggesting a late-stage introduction of the amino functionality onto a pre-formed N-(4-fluoro-benzyl)-N-isopropyl-2-haloacetamide precursor.

These retrosynthetic pathways provide a roadmap for the development of various synthetic routes to the target molecule.

Development and Optimization of Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized. The choice of route often depends on factors such as the availability of starting materials, reaction efficiency, and scalability.

The formation of the acetamide (B32628) linkage is a crucial step in the synthesis of the target molecule. Direct amidation between a carboxylic acid and an amine is often challenging and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated to facilitate the reaction.

Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). ucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which readily reacts with amines to form the corresponding amide. libretexts.org

| Amidation Method | Activating Agent | Typical Solvent | Typical Temperature | Advantages | Disadvantages |

| Carbodiimide Coupling | DCC, EDC | Dichloromethane, DMF | Room Temperature | Mild conditions, high yields | By-product removal can be difficult |

| Acyl Chloride Method | Thionyl chloride, Oxalyl chloride | Dichloromethane, THF | 0 °C to Room Temperature | High reactivity, good yields | Harsh reagents, potential for side reactions |

| Acid Anhydride Method | Acetic anhydride | Pyridine, THF | Room Temperature to Reflux | Readily available reagents | Can be less selective |

This table provides a general overview of common amidation methods and their typical parameters.

The N-(4-fluorobenzyl) group can be introduced through various methods, most commonly via nucleophilic substitution or reductive amination.

In a nucleophilic substitution approach, a primary amine (e.g., isopropylamine) can be reacted with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide by-product. wikipedia.org

Reductive amination offers an alternative route, involving the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgyoutube.commasterorganicchemistry.com For instance, 4-fluorobenzaldehyde (B137897) can be reacted with isopropylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. bloomtechz.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).

| Method | Reactants | Reducing Agent (if applicable) | Typical Solvent | Advantages |

| Nucleophilic Substitution | Isopropylamine, 4-Fluorobenzyl halide | N/A | Acetonitrile, DMF | Straightforward, good yields |

| Reductive Amination | 4-Fluorobenzaldehyde, Isopropylamine | NaBH4, NaBH3CN | Methanol, Ethanol (B145695) | High selectivity, mild conditions |

This table outlines common methods for the introduction of the N-(4-fluorobenzyl) group.

Similar to the introduction of the N-(4-fluorobenzyl) group, the N-isopropyl group can be incorporated via nucleophilic substitution or reductive amination.

If the synthetic strategy starts with 4-fluorobenzylamine, the N-isopropyl group can be introduced by reaction with an isopropyl halide. However, controlling the degree of alkylation can be challenging. wikipedia.org

A more controlled method is reductive amination, where 4-fluorobenzylamine is reacted with acetone (B3395972) in the presence of a reducing agent. chemicalbook.com This reaction proceeds via an imine intermediate to selectively form the N-isopropyl derivative.

The 2-amino group can be introduced at various stages of the synthesis. One common strategy is to use a protected form of 2-aminoacetic acid, such as N-Boc-glycine or N-Cbz-glycine, in the amidation step. The protecting group is then removed in a subsequent step to reveal the free amino group. google.comgoogle.com

Alternatively, the amino group can be introduced via nucleophilic substitution on a 2-haloacetamide precursor. For example, N-(4-fluorobenzyl)-N-isopropyl-2-bromoacetamide can be reacted with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia. researchgate.net

Another approach involves the direct α-amination of the corresponding acetamide using electrophilic aminating reagents. nih.gov

| Method | Starting Material | Reagents | Key Features |

| Protected Amino Acid | N-Boc-glycine or N-Cbz-glycine | TFA or H2/Pd-C for deprotection | Well-established, high yields |

| Nucleophilic Substitution | 2-Haloacetamide | NaN3 then H2/Pd-C, or NH3 | Versatile, allows for late-stage functionalization |

| Electrophilic Amination | N,N-disubstituted acetamide | Electrophilic nitrogen source | Direct introduction of the amino group |

This table summarizes various methods for the introduction of the 2-amino functionality.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.ukrsc.orgacs.org In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods for amide bond formation are generally more atom-economical than those using stoichiometric coupling reagents. sigmaaldrich.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring water or ethanol as solvents for certain reaction steps.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Biocatalytic methods for amide bond formation are also an emerging green alternative. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Parallel Synthesis and Derivatization Strategies for Analog Libraries

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of a multitude of structurally related compounds, or an analog library, for systematic screening. The structure of this compound is well-suited for such strategies, offering several points for diversification. A common approach would involve a convergent synthesis where key building blocks are modified and then combined in the final steps.

A primary synthetic route would likely involve the acylation of a secondary amine, N-(4-fluorobenzyl)propan-2-amine, with a protected amino acid derivative, such as N-Boc-glycine or 2-chloroacetyl chloride followed by amination. This strategy allows for immense diversity. The three main components—the benzylamine, the isopropylamine (or other alkylamines), and the acylating agent—can be varied to create a comprehensive library.

Derivatization Points for Analog Library:

Aryl Ring Substitution: The 4-fluoro substituent on the benzyl (B1604629) ring can be replaced with a wide array of other groups (e.g., chloro, bromo, methyl, methoxy) or the substitution pattern can be altered (e.g., 2-fluoro, 3-fluoro). This is typically achieved by starting with different commercially available substituted benzylamines.

N-Alkyl Group Modification: The N-isopropyl group can be substituted with other small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) to probe the steric requirements of a potential binding pocket. This involves using different primary amines in the initial formation of the secondary amine intermediate.

Acetamide Backbone Modification: The glycine-derived backbone can be substituted with other amino acid building blocks to introduce chirality and additional functional groups. For example, using protected alanine (B10760859) or valine would introduce alkyl side chains.

A representative parallel synthesis campaign could be organized in a 96-well plate format, where arrays of different amines and acylating agents are reacted to produce a library of final compounds.

Table 1: Representative Parallel Synthesis Design for an Analog Library

| Well | Starting Secondary Amine | Acylating Agent | Resulting Analog Structure |

| A1 | N-(4-fluorobenzyl)propan-2-amine | 2-chloroacetyl chloride | 2-Chloro-N-(4-fluorobenzyl)-N-isopropyl-acetamide |

| A2 | N-(4-chlorobenzyl)propan-2-amine | 2-chloroacetyl chloride | 2-Chloro-N-(4-chlorobenzyl)-N-isopropyl-acetamide |

| A3 | N-(4-methylbenzyl)propan-2-amine | 2-chloroacetyl chloride | 2-Chloro-N-(4-methylbenzyl)-N-isopropyl-acetamide |

| B1 | N-(4-fluorobenzyl)ethanamine | 2-chloroacetyl chloride | 2-Chloro-N-ethyl-N-(4-fluorobenzyl)-acetamide |

| B2 | N-(4-fluorobenzyl)cyclopropanamine | 2-chloroacetyl chloride | 2-Chloro-N-cyclopropyl-N-(4-fluorobenzyl)-acetamide |

| C1 | N-(4-fluorobenzyl)propan-2-amine | 2-bromoacetyl bromide | 2-Bromo-N-(4-fluorobenzyl)-N-isopropyl-acetamide |

This table illustrates a small subset of a potential library where the benzyl ring substituent, the N-alkyl group, and the halo-acetylating agent are varied. The resulting halo-acetamides would then typically undergo a subsequent amination step to yield the final 2-amino products.

Derivatization of the final compound can also be performed. The primary amino group is a key handle for further modification, allowing for reactions such as acylation, sulfonylation, or reductive amination to attach a wide range of moieties, thereby expanding the chemical space of the library.

Reaction Mechanism Investigations and Kinetic Studies of Key Synthetic Steps

The key synthetic step in forming this compound is the creation of the amide bond. This can be achieved through two primary routes: reaction of the secondary amine with an acyl halide (like 2-chloroacetyl chloride) or a peptide coupling reaction with a carboxylic acid (like a protected glycine).

Mechanism of Acylation with Acyl Halides:

The reaction of a secondary amine, such as N-(4-fluorobenzyl)propan-2-amine, with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.uk

Deprotonation: A base, often an excess of the amine reactant or a non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom, yielding the neutral tertiary amide product and an ammonium (B1175870) salt. byjus.com

Mechanism and Kinetics of Carbodiimide-Mediated Coupling:

A more common method in modern synthesis, especially for creating libraries, involves the coupling of a carboxylic acid (e.g., N-Boc-glycine) with the amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). acs.orgnih.govluxembourg-bio.com The mechanism is more complex but well-studied.

Nucleophilic Attack by Amine: The secondary amine then attacks the carbonyl carbon of the O-acylisourea.

Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses to form the amide bond and releases N,N'-disubstituted urea (B33335) as a byproduct.

Table 2: Representative Kinetic Data for a Model EDCI/HOBt Coupling Reaction

| Parameter | Value | Conditions |

| Reaction | Carboxylic Acid + Amine → Amide | Mediated by EDCI/HOBt |

| Rate-Determining Step | Carboxylic Acid + EDCI → O-acylisourea | NMP Solvent, 20°C |

| Rate Constant (k) | 4.1 x 10⁴ M⁻¹s⁻¹ | For reaction between carboxylate and doubly protonated EDCI |

| Order of Reaction | Second Order | First order in carboxylate, first order in protonated EDCI |

| Effect of HOBt | No change in overall rate | Affects product distribution and minimizes side reactions |

This data is based on a published kinetic study of a model amide formation and is presented to illustrate the type of data obtained from such investigations. acs.orgnih.govresearchgate.net

Investigating the specific kinetics for the synthesis of this compound would involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy under various conditions of concentration, temperature, and pH to determine the rate law and activation parameters.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino N 4 Fluoro Benzyl N Isopropyl Acetamide

High-Resolution Spectroscopic Characterization

A full spectroscopic characterization is fundamental to determining the precise connectivity and electronic environment of the atoms within the 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecule with high precision. This experimental value would be compared to the calculated mass based on the molecular formula (C₁₂H₁₇FN₂O) to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum could also provide further structural information by showing the loss of specific fragments, such as the isopropyl or fluorobenzyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), the strong C=O stretching of the tertiary amide (around 1650 cm⁻¹), and C-N stretching vibrations. The C-F bond would also have a characteristic absorption in the fingerprint region (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring stretching vibrations would be expected to produce strong signals.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice.

Crystal Growth and Optimization

The first and often most challenging step would be to grow single crystals of this compound of sufficient size and quality for diffraction experiments. This would involve screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization.

Data Collection and Structure Solution/Refinement

Once a suitable crystal is obtained, it would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern would be used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model would then be refined to best fit the experimental data, yielding a detailed picture of the molecular structure. For a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, X-ray crystallography revealed a near-perpendicular orientation between the amide group and the fluorobenzene (B45895) ring. nih.gov A similar analysis for the title compound would be invaluable for understanding its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the molecular geometry of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the crystal lattice, from which intramolecular parameters such as bond lengths, bond angles, and torsion angles can be accurately calculated.

Bond Lengths: The distances between the nuclei of two bonded atoms are fundamental to understanding the nature of the chemical bonds within the molecule. For instance, the C-N bond of the amide group is expected to have a length intermediate between a typical C-N single bond and a C=N double bond, indicative of resonance delocalization. The C-F bond length in the fluorobenzyl group is also a key parameter.

Illustrative Data: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | O1 | 1.23 |

| C1 | N2 | 1.34 |

| N2 | C3 | 1.47 |

Bond Angles: The angles between adjacent bonds are crucial in defining the molecule's three-dimensional shape. The geometry around the sp2-hybridized carbonyl carbon and the sp3-hybridized nitrogen of the amide would be of particular interest, as would the angles defining the orientation of the isopropyl and fluorobenzyl substituents.

Illustrative Data: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O1 | C1 | N2 | 122.5 |

| C1 | N2 | C3 | 118.9 |

Illustrative Data: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| C2 | C1 | N2 | C3 | 175.3 |

Investigation of Intermolecular Interactions

The way molecules of this compound pack in a crystal is determined by a network of intermolecular interactions. Understanding these interactions is key to comprehending the solid-state properties of the compound.

Hydrogen Bonding Networks: The primary amine (-NH2) group is a potent hydrogen bond donor, while the amide oxygen is a strong hydrogen bond acceptor. It is highly probable that these functional groups would engage in intermolecular hydrogen bonding, potentially forming chains or more complex networks that stabilize the crystal structure.

Halogen Bonding: The fluorine atom on the benzyl (B1604629) group, being an electronegative halogen, could participate in halogen bonding. In this type of interaction, the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the amide oxygen or the amine nitrogen of a neighboring molecule.

Illustrative Data: Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N1-H1A | O1' | 2.95 |

| Halogen Bond | C5-F1 | O1'' | 3.10 |

Conformational Analysis in Solution and Gas Phase

The conformation of a molecule can differ significantly between the solid state, solution, and gas phase due to the absence of crystal packing forces and the influence of solvent molecules.

Experimental Approaches to Conformational Preferences (e.g., NOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining which atoms are close to each other in space, irrespective of whether they are connected by chemical bonds.

In a NOESY experiment on this compound, cross-peaks would be observed between the protons of the isopropyl group and the protons of the benzyl group if these groups are spatially proximate. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the predominant solution-state conformation.

Computational Approaches to Conformational Space

In parallel with experimental methods, computational chemistry provides powerful tools to explore the conformational landscape of a molecule. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations in the gas phase or in a simulated solvent environment (using models like the Polarizable Continuum Model, PCM).

A systematic conformational search would involve rotating the single bonds of this compound and calculating the energy of each resulting conformer. This process would identify the lowest energy (most stable) conformations and the energy barriers for interconversion between them. The results of these calculations can be correlated with experimental findings from NOESY NMR to provide a comprehensive and validated model of the molecule's conformational behavior.

Computational Chemistry and in Silico Modeling of 2 Amino N 4 Fluoro Benzyl N Isopropyl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.gov For 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and distribution. arxiv.org

Table 1: Hypothetical Optimized Geometrical and Electronic Properties of this compound calculated using DFT (Note: This data is illustrative and based on typical values for similar organic molecules.)

| Parameter | Value |

|---|---|

| Optimized Total Energy (Hartree) | -850.1234 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.36 |

| Mulliken Charge on Carbonyl Oxygen | -0.58 |

| Mulliken Charge on Amide Nitrogen | -0.45 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.40 |

| Electrophilicity Index (ω) | 2.58 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These regions often correspond to lone pairs of electrons on electronegative atoms, such as the carbonyl oxygen in the acetamide (B32628) group. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. In this compound, the hydrogen atoms of the amino group would likely be represented by a blue region. Green areas indicate regions of neutral potential. The MEP map provides a comprehensive picture of the molecule's electronic landscape and is instrumental in understanding intermolecular interactions. nih.govnih.govmanipal.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. wikipedia.org These models are built on the principle that the structure of a molecule determines its activity or properties. nih.gov

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com These descriptors can be broadly categorized as:

Topological (1D and 2D) descriptors: These are derived from the 2D representation of the molecule and include counts of atoms and bonds, molecular weight, and connectivity indices that describe the branching of the molecular skeleton.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the molecule and describe its size and shape, such as molecular volume, surface area, and moments of inertia.

Electrostatic descriptors: These relate to the charge distribution within the molecule and include partial atomic charges, dipole moments, and polarizability.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include HOMO and LUMO energies, the HOMO-LUMO gap, and other reactivity indices. ucsb.edu

For this compound, a diverse set of these descriptors would be calculated to capture its structural, steric, and electronic features comprehensively.

Table 3: Examples of Molecular Descriptors for QSAR/SPR Modeling

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Weight, Number of Rotatable Bonds, Kier & Hall Connectivity Indices | Molecular size, flexibility, and branching |

| Electrostatic | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Lipophilicity and polarity |

| Steric | Molecular Volume, Solvent-Accessible Surface Area | Molecular shape and size |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Electronic properties and reactivity |

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or properties, a statistical model is developed to establish a mathematical relationship between the descriptors (independent variables) and the activity/property (dependent variable). slideshare.net

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable to a combination of the most relevant descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular structure and activity. nih.gov

The development of a robust QSAR model involves several steps: data collection, descriptor calculation, variable selection to identify the most informative descriptors, model building, and rigorous validation. jocpr.com Validation is a crucial step to ensure the model's predictive power and generalizability. This is typically done using internal validation techniques like cross-validation (e.g., leave-one-out) and external validation with an independent test set of compounds that were not used in the model development. researchgate.net A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and prioritization of molecules for synthesis and experimental testing. nih.gov

Prediction of Activity Profiles and Property Optimization

In the absence of experimental data, the initial assessment of a novel compound like this compound would involve the use of predictive in silico models. These models leverage vast datasets of known molecules and their biological activities to forecast the potential therapeutic applications and liabilities of a new chemical entity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. By analyzing the physicochemical properties and structural features of a molecule, QSAR can predict its biological activity. For this compound, this would involve calculating a range of molecular descriptors, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors would then be used as input for established QSAR models to predict its likely biological targets and activity spectrum.

Furthermore, computational tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction would be employed. These programs simulate the pharmacokinetic and toxicological profile of a compound, offering early insights into its potential as a drug candidate. Properties such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity can be estimated. This information is crucial for guiding any subsequent experimental validation and for identifying potential areas for structural modification to optimize the compound's properties.

Molecular Docking Simulations for Putative Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and elucidating the molecular basis of its activity.

Identification of Potential Protein Binding Sites and Ligand Poses

To identify putative protein targets for this compound, a reverse docking approach could be utilized. This involves docking the compound against a large library of protein structures representing the human proteome. The results would highlight proteins to which the compound binds with high affinity, suggesting them as potential biological targets.

Once a potential target is identified, molecular docking is used to predict the most likely binding pose of the ligand within the protein's active site. This involves exploring a vast conformational space to find the orientation that maximizes favorable interactions and minimizes steric clashes. The resulting binding poses provide a three-dimensional model of the ligand-protein complex, which is essential for understanding the mechanism of action.

Scoring Functions for Binding Affinity Estimation

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction.

Various scoring functions exist, each with its own strengths and weaknesses. They generally account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. The choice of scoring function can influence the ranking of different binding poses and potential ligands. Therefore, it is common practice to use multiple scoring functions to increase the reliability of the binding affinity prediction.

Analysis of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds)

The detailed analysis of the docked pose of this compound within a putative target's binding site would reveal the key molecular interactions driving the binding event. These interactions are crucial for the stability and specificity of the ligand-protein complex.

Hydrogen Bonds: The presence of amine and amide groups in the compound suggests its potential to form hydrogen bonds with polar residues in the protein's active site. These are strong, directional interactions that significantly contribute to binding affinity.

Hydrophobic Interactions: The benzyl (B1604629) and isopropyl groups provide hydrophobic character to the molecule. These nonpolar regions can interact favorably with hydrophobic pockets in the protein, driven by the hydrophobic effect.

Halogen Bonds: The fluorine atom on the benzyl ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. Halogen bonds are increasingly recognized for their importance in drug design.

A hypothetical table of key interactions for this compound with a putative target is presented below.

| Interaction Type | Ligand Group | Putative Receptor Residue |

| Hydrogen Bond | Amino group (donor) | Aspartic Acid (acceptor) |

| Hydrogen Bond | Carbonyl oxygen (acceptor) | Serine (donor) |

| Hydrophobic Interaction | Isopropyl group | Leucine, Valine |

| π-π Stacking | Fluoro-benzyl ring | Phenylalanine, Tyrosine |

| Halogen Bond | Fluorine atom | Backbone Carbonyl Oxygen |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and stability of the complex.

Ligand-Protein Complex Stability Over Time

An MD simulation of the this compound-protein complex, solvated in a water box with appropriate ions, would be performed to assess its stability. The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD trajectory indicates that the complex remains in a consistent conformation throughout the simulation. Conversely, large fluctuations in RMSD might suggest instability or that the initial docked pose is not energetically favorable.

Conformational Changes in Ligand and Receptor

A thorough search of scholarly articles and computational chemistry databases did not yield any specific studies on the conformational changes of this compound upon binding to a biological receptor. Research on similar N-benzyl-acetamide derivatives suggests that the rotational equilibrium around the amide bond can lead to different stable conformations, often designated as cis (E) and trans (Z) rotamers. scielo.brresearchgate.net However, without specific computational experiments, such as molecular dynamics simulations or quantum chemical calculations for this compound, any discussion of its specific conformational behavior remains speculative.

Solvent Effects and Hydration Shell Analysis

Similarly, there is a lack of published research focusing on the solvent effects and the analysis of the hydration shell of this compound. The interaction of a molecule with its solvent environment, particularly water, is crucial for understanding its solubility, stability, and binding affinity. Such analyses typically involve simulations that model the explicit interactions between the compound and surrounding solvent molecules. The absence of these specific studies for this compound means that no data tables or detailed research findings on its hydration properties can be presented.

While in silico modeling is a powerful tool for predicting the behavior of chemical compounds, the current body of public research has not yet extended to a detailed computational analysis of this compound. nih.gov Further research is required to elucidate its molecular dynamics, interaction with biological targets, and behavior in different solvent environments.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Activation Studies

There is no publicly available research detailing the evaluation of 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide against key enzyme classes such as tyrosinases, aminoacyl-tRNA synthetases, cyclooxygenases, kinases, or hydrolases. While studies exist for structurally related acetamide (B32628) derivatives, no specific data for this compound has been reported.

Consistent with the absence of enzyme screening data, there are no reported inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound in the scientific literature.

A search of available literature did not yield specific data for Ki or IC50 values for this compound.

Without primary enzyme inhibition data, the kinetic and mechanistic aspects of any potential enzyme inhibition by this compound remain uninvestigated. There are no studies elucidating whether it would act as a competitive, non-competitive, or mixed-type inhibitor against any enzyme.

Receptor Binding and Ligand-Receptor Interaction Studies

No radioligand binding assays have been published that determine the receptor occupancy or affinity (Kd) of this compound for any biological receptor.

A review of scientific databases shows no available data on the receptor binding affinity of this compound.

There is no information from functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator of any receptor, including glutamate (B1630785) receptors. The functional activity of this compound has not been described in the available scientific literature.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the engagement of a compound with its target protein within a cellular environment. nih.govstemcell.com This method relies on the principle that the binding of a ligand, such as a drug molecule, can alter the thermal stability of its target protein. thno.orgresearchgate.net When a protein is heated, it denatures and aggregates; however, a protein bound to a stabilizing ligand will exhibit increased resistance to this thermal denaturation. nih.gov

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. Following heat treatment, the remaining soluble protein fraction is analyzed, often by Western blotting or mass spectrometry, to determine the melting temperature (Tm) of the target protein—the temperature at which 50% of the protein denatures. thno.orgnih.gov An increase in the Tm of the target protein in the presence of the compound compared to an untreated control indicates direct binding or engagement. nih.gov

Currently, there is no publicly available scientific literature that has employed CETSA to investigate the target engagement of This compound . Consequently, its intracellular targets remain unidentified through this methodology.

Modulation of Cellular Pathways and Biochemical Processes

The interaction of a chemical compound with its cellular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways and biochemical processes. Understanding these alterations is crucial for elucidating the compound's mechanism of action.

Investigation of Cell Signaling Cascades (e.g., Kinase cascades, Second messenger systems)

At present, research detailing the effects of This compound on specific cell signaling cascades, such as kinase pathways or second messenger systems, is not available in the public domain.

Assessment of Gene and Protein Expression Profiles

There are currently no published studies that have assessed the impact of This compound on global gene or protein expression profiles in any cell type.

Studies on Metabolic Pathway Perturbations (e.g., Tricarboxylic Acid Cycle if relevant)

Information regarding the perturbation of metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, by This compound has not been reported in the scientific literature.

Evaluation in Preclinical Biological Models

Preclinical evaluation in controlled laboratory settings provides the initial assessment of a compound's biological activity, including its potential therapeutic effects.

In Vitro Cellular Assays for Antiproliferative Effects on various cell lines

In vitro cellular assays are fundamental for determining the antiproliferative or cytotoxic effects of a compound against various cancer cell lines. These assays measure parameters such as cell viability, proliferation, and apoptosis.

A review of the available scientific literature and public databases reveals no data on the antiproliferative effects of This compound on any cancer cell lines. Therefore, no data tables summarizing such effects can be provided at this time.

Antioxidant Activity Assessment using Biochemical Assays (e.g., DPPH, ABTS)

While direct antioxidant activity data for this compound is not extensively available, studies on structurally related acetamide derivatives provide insights into its potential in this area. The antioxidant capacity of chemical compounds is often evaluated using biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

For instance, a study on flavonoid acetamide derivatives demonstrated their antioxidant potential with IC50 values in the DPPH assay ranging from 31.52 to 198.41 µM mdpi.com. Another investigation on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl group, reported significant interaction with the DPPH radical, with some derivatives showing 64.5–81% inhibition after 20 minutes mdpi.com. Specifically, nitrones with a 4-fluorophenyl or 2,4-difluorophenyl motif exhibited high interaction with DPPH mdpi.com. However, the same study noted that these compounds showed negligible activity in the ABTS assay mdpi.com.

The antioxidant potential of acetamide derivatives is often attributed to their chemical structure, including the presence of phenolic groups or other moieties capable of stabilizing free radicals. The specific antioxidant capacity of this compound would need to be determined through direct experimental evaluation using these standard assays.

Table 1: Antioxidant Activity of Structurally Related Acetamide Derivatives

| Compound Class | Assay | IC50 / % Inhibition | Reference |

|---|---|---|---|

| Flavonoid Acetamide Derivatives | DPPH | 31.52–198.41 µM | mdpi.com |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH | 64.5–81% inhibition after 20 min | mdpi.com |

Investigation of Antimicrobial Properties against Bacterial and Fungal Strains

The antimicrobial potential of acetamide derivatives has been an active area of research. While specific data on this compound is limited, studies on related compounds offer valuable insights. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

A study on benzimidazole-based acetamide derivatives revealed promising antibacterial and antifungal activities. For example, some of these compounds exhibited the same level of antibacterial activity against Pseudomonas aeruginosa as streptomycin, with a MIC value of 125 μg/mL researchgate.net. Certain derivatives were also potent against the fungus Candida krusei, with a MIC of 125 μg/mL researchgate.net.

Another study focused on N-benzyl-2,2,2-trifluoroacetamide reported MIC values of 62.5 µg/mL against Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Klebsiella pneumoniae. The same compound showed antifungal activity with a MIC of 15.62 µg/mL against Aspergillus flavus and 31.25 µg/mL against Botrytis cinerea researchgate.net. The presence of a halogen, such as the fluorine atom in this compound, has been suggested to contribute to the antimicrobial activity of these molecules nih.gov.

Table 2: Antimicrobial Activity of Structurally Related Acetamide Derivatives

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | researchgate.net |

| Benzimidazole-based acetamide derivatives | Candida krusei | 125 | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide | Proteus vulgaris | 62.5 | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide | Staphylococcus aureus (MRSA) | 62.5 | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide | Klebsiella pneumoniae | 62.5 | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | researchgate.net |

Assessment of Anticonvulsant Activity in relevant animal models

The N-benzyl acetamide scaffold is a recurring motif in the design of anticonvulsant agents. While direct studies on this compound are not available, extensive research on related compounds highlights the potential of this chemical class. Anticonvulsant activity is typically assessed in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Studies on N-benzyl-2-acetamidopropionamide derivatives have shown highly potent activities. For instance, N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 (the dose effective in 50% of the population) of 8.3 mg/kg in the MES test in mice following intraperitoneal administration, a value comparable to the established antiepileptic drug phenytoin (B1677684) (ED50 = 6.5 mg/kg) nih.gov. The (R)-stereoisomer of this compound was found to be the more active form, with an ED50 of 4.5 mg/kg nih.gov.

Furthermore, other N-benzyl 2-acetamidoacetamides have shown significant protection against MES-induced seizures in both mice and rats nih.gov. The presence of a fluorine atom on the benzyl (B1604629) ring, as seen in the title compound, has been explored in other anticonvulsant agents and can influence pharmacokinetic and pharmacodynamic properties nih.gov.

Table 3: Anticonvulsant Activity of Structurally Related N-Benzyl Acetamide Derivatives in Mice (i.p.)

| Compound | Test | ED50 (mg/kg) | Reference |

|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | MES | 8.3 | nih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES | 4.5 | nih.gov |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | MES | >100 | nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | MES | 17.3 | nih.gov |

Herbicidal Efficacy Studies in Plant Models

The chloroacetamide and related acetamide class of compounds have a history of use as herbicides. While specific herbicidal data for this compound is not published, research on structurally similar molecules suggests potential activity. Herbicidal efficacy is often evaluated by the growth inhibition of various weed species.

Studies on N-benzylbutanamides have demonstrated significant herbicidal activity, particularly in paddy rice fields tandfonline.com. The N-benzyl group was found to be essential for high activity tandfonline.com. Similarly, other chloroacetamide derivatives have been synthesized and evaluated as herbicidal agents against both broadleaf and narrowleaf weeds ekb.egekb.eg. For example, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide showed potent activity against Lolium temulentum ekb.eg.

Another study on 2-(5-isoxazolyloxy)-acetamide derivatives found that some compounds exhibited strong herbicidal activities against upland weeds like barnyard grass and large crabgrass researchgate.net. The herbicidal activity of these compounds is often linked to the inhibition of very-long-chain fatty acid synthesis in plants ekb.eg.

Table 4: Herbicidal Activity of Structurally Related Acetamide Derivatives

| Compound Class | Weed Species | Activity | Reference |

|---|---|---|---|

| N-benzylbutanamides | Scirpus juncoides | Strong activity | tandfonline.com |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum | EC50 = 2948 mg/L | ekb.eg |

Investigations into Anti-inflammatory Mechanisms in cellular or organotypic models

Acetamide derivatives have been investigated for their potential anti-inflammatory properties. The anti-inflammatory effect of a compound is often assessed by its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), or to reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).

A study on new acetamide derivatives showed their ability to inhibit ROS and NO production in stimulated macrophages, indicating potential anti-inflammatory activity nih.gov. Another research on N-(benzene sulfonyl)acetamide derivatives identified compounds with potent inhibitory activity against COX-2 and 5-LOX. One derivative, 9a, displayed an IC50 of 0.011 µM for COX-2 and 0.046 µM for 5-LOX nih.gov.

Furthermore, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, which share some structural similarities with the title compound, were found to be potent inhibitors of COX-1 and COX-2 mdpi.com. The compound FM12 from this series exhibited a COX-2 IC50 of 0.18 µM mdpi.com. These findings suggest that the acetamide scaffold can be a valuable template for the development of new anti-inflammatory agents.

Table 5: Anti-inflammatory Activity of Structurally Related Acetamide Derivatives

| Compound Class | Target/Assay | IC50 (µM) | Reference |

|---|---|---|---|

| N-(benzene sulfonyl)acetamide derivative (9a) | COX-2 | 0.011 | nih.gov |

| N-(benzene sulfonyl)acetamide derivative (9a) | 5-LOX | 0.046 | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | COX-2 | 0.18 | mdpi.com |

Structure Activity Relationship Sar and Structure Target Relationship Str Analysis

Systematic Modification of the 2-Amino Group and its Impact on Activity

The primary amino group (2-amino) is a critical determinant of the compound's biological activity, primarily influencing its polarity, basicity, and ability to form hydrogen bonds. Modifications to this group can lead to significant changes in pharmacokinetic and pharmacodynamic properties.

Simple alkylation, such as methylation or ethylation, of the 2-amino group would increase its lipophilicity. This alteration could enhance membrane permeability, but may also reduce its capacity as a hydrogen bond donor, potentially weakening its interaction with a biological target. Acetylation or the introduction of other acyl groups would neutralize the basicity of the nitrogen, converting it into a non-basic amide. This change dramatically alters the electronic and steric profile of the molecule, which could lead to a complete loss or a significant change in its biological activity, depending on the nature of the target interaction.

The introduction of bulkier substituents on the amino group could sterically hinder the binding of the molecule to its target. Conversely, incorporating the amino group into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, could constrain its conformation. This might lead to an increase in binding affinity if the constrained conformation is favorable for interaction with the biological target.

Table 1: Hypothetical Modifications of the 2-Amino Group and Predicted Impact on Activity

| Modification | Predicted Change in Physicochemical Properties | Predicted Impact on Biological Activity |

| Methylation (-NHCH₃) | Increased lipophilicity, reduced H-bond donor capacity | Potential for altered target binding and membrane permeability |

| Acetylation (-NHCOCH₃) | Neutralized basicity, increased H-bond acceptor capacity | Significant change in electronic profile, likely altering or abolishing activity |

| Cyclization (e.g., Pyrrolidinyl) | Conformational restriction, altered lipophilicity | Potential for enhanced binding affinity if the conformation is optimal |

Rational Design and Synthesis of Analogs with Substitutions on the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group plays a crucial role in orienting the molecule within a binding site and can engage in various non-covalent interactions.

Electronic Effects of Para-Substituents

The fluorine atom at the para position is an electron-withdrawing group, which influences the electron density of the aromatic ring. Replacing the fluorine with other substituents can systematically vary these electronic effects. For instance, substituting it with an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, would increase the electron density of the benzyl (B1604629) ring. This could enhance pi-pi stacking interactions with aromatic residues in a protein's binding pocket. Conversely, replacing fluorine with a stronger electron-withdrawing group, like a nitro (-NO₂) or a cyano (-CN) group, would further decrease the ring's electron density, which could be favorable if the target site has electron-rich features.

Steric and Lipophilic Contributions of Benzyl Ring Substituents

Table 2: Hypothetical Substitutions on the 4-Fluorobenzyl Moiety and Predicted Effects

| Substitution (Position) | Electronic Effect | Steric/Lipophilic Effect | Predicted Impact on Activity |

| 4-Methoxy (-OCH₃) | Electron-donating | Increased bulk and polarity | May enhance pi-pi stacking or hydrogen bonding |

| 4-Nitro (-NO₂) | Strong electron-withdrawing | Increased polarity, moderate bulk | Could be favorable for interaction with electron-rich pockets |

| 2-Fluoro | Electron-withdrawing | Altered molecular conformation | Potential for new intramolecular interactions or steric clashes |

| 4-tert-Butyl | Electron-donating (hyperconjugation) | Significant increase in bulk and lipophilicity | May improve binding in a large hydrophobic pocket |

Variation of the N-Isopropyl Moiety and its Influence on Bioactivity

The N-isopropyl group is a key feature that contributes to the molecule's lipophilicity and steric bulk. Its size and shape are likely optimized for a specific hydrophobic pocket in the biological target. Replacing the isopropyl group with smaller alkyl groups, such as methyl or ethyl, would decrease steric hindrance and could allow for a different binding orientation. Conversely, introducing larger or more complex groups, like a cyclobutyl or a tert-butyl group, would increase the steric footprint. This could either enhance van der Waals interactions within a suitably sized pocket or lead to a loss of activity due to steric clashes. The branching of the alkyl group is also important; for example, an isobutyl group, while having the same number of carbon atoms as a tert-butyl group, has a different shape and flexibility, which could influence binding.

Correlation of Structural Features with Specific Biological Activities and Selectivity

Selectivity for a particular biological target over others could be achieved by fine-tuning the steric and electronic properties of these groups. For example, increasing the size of the N-alkyl substituent might enhance affinity for a target with a large hydrophobic pocket while precluding binding to a target with a smaller pocket.

Elucidation of Pharmacophores and Key Structural Motifs for Target Interaction

Based on the analysis of its chemical structure, a hypothetical pharmacophore for 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide can be proposed. This model would likely include:

A hydrogen bond donor feature (the 2-amino group).

An aromatic feature (the 4-fluorobenzyl ring).

A hydrophobic feature (the N-isopropyl group).

The spatial arrangement of these three points is critical for biological activity. The acetamide (B32628) linker provides the necessary scaffold to hold these features in a specific three-dimensional orientation. The carbonyl oxygen of the acetamide could also act as a hydrogen bond acceptor. The elucidation of this pharmacophore is essential for the rational design of new, more potent, and selective analogs.

Analog Design, Synthesis, and Optimization Strategies

Rational Design of Next-Generation 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide Derivatives based on SAR Insights

The rational design of next-generation analogs of this compound is guided by a thorough understanding of its structure-activity relationships (SAR). This involves systematically modifying the three main components of the molecule: the 2-amino-acetamide core, the N-isopropyl group, and the 4-fluoro-benzyl moiety, to probe their influence on biological activity.

The 2-Amino-Acetamide Core: The primary amino group is a critical pharmacophoric feature, likely involved in key interactions with the biological target. Modifications at this position, such as alkylation or acylation, can provide insights into the steric and electronic requirements of the binding pocket. For instance, converting the primary amine to a secondary or tertiary amine can modulate its basicity and hydrogen bonding capacity.

The N-Isopropyl Group: The isopropyl group on the acetamide (B32628) nitrogen contributes to the molecule's lipophilicity and may be involved in hydrophobic interactions within the target's binding site. Varying the size and nature of this alkyl substituent can significantly impact potency. Structure-activity relationship studies often reveal that bulky substituents at this position can either enhance or diminish activity depending on the topology of the binding pocket. acs.org

The 4-Fluoro-Benzyl Moiety: The 4-fluoro-benzyl group is another key element for exploration. The fluorine atom, with its small size and high electronegativity, can influence the molecule's electronic properties, metabolic stability, and binding affinity. nih.gov Altering the position of the fluorine on the benzyl (B1604629) ring (e.g., to the 2- or 3-position) or replacing it with other halogens (Cl, Br) or small electron-withdrawing or electron-donating groups can provide valuable SAR data.

A hypothetical SAR exploration for this class of compounds is presented in the table below, illustrating how systematic modifications could influence biological activity.

| Compound | R1 (at 2-amino) | R2 (at N-alkyl) | R3 (on benzyl) | Hypothetical Potency (IC50, nM) |

| Parent | H | Isopropyl | 4-F | 100 |

| Analog 1 | Methyl | Isopropyl | 4-F | 150 |

| Analog 2 | H | Cyclopropyl | 4-F | 80 |

| Analog 3 | H | Isopropyl | 3-F | 200 |

| Analog 4 | H | Isopropyl | 4-Cl | 120 |

Application of Scaffold Hopping and Bioisosteric Replacement for Enhanced Properties

To explore novel chemical space and improve upon the existing scaffold, scaffold hopping and bioisosteric replacement are powerful strategies.

Scaffold Hopping: This approach involves replacing the central 2-amino-acetamide core with a structurally different but functionally equivalent scaffold. The goal is to identify new molecular frameworks that can maintain the key pharmacophoric interactions while offering improved properties such as enhanced selectivity, better pharmacokinetics, or novel intellectual property. For instance, the acetamide backbone could be replaced with a more rigid cyclic structure or a different acyclic linker that maintains the spatial orientation of the key functional groups.

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For example, the fluorine atom on the benzyl ring could be replaced with a hydroxyl or cyano group to alter hydrogen bonding potential and polarity. The amide bond itself, which can be susceptible to hydrolysis, could be replaced with more stable bioisosteres like a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine.

The following table provides examples of potential bioisosteric replacements and their intended effects.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 4-Fluoro | 4-Cyano | Modulate electronic properties and potential for dipole interactions. |

| 4-Fluoro | 4-Hydroxyl | Introduce hydrogen bonding capability. |

| Amide Bond | 1,2,4-Oxadiazole | Increase metabolic stability and maintain hydrogen bond acceptor properties. |

| Isopropyl | Cyclobutyl | Alter lipophilicity and explore conformational constraints. |

Targeted Synthesis and Evaluation of Stereoisomers (if applicable)

If any of the analogs designed possess chiral centers, the targeted synthesis and evaluation of individual stereoisomers is a critical step. Chirality can be introduced, for example, by replacing the isopropyl group with a sec-butyl group or by modifying the 2-amino-acetamide core to include a chiral amino acid derivative. Different enantiomers or diastereomers of a molecule often exhibit significantly different pharmacological activities, potencies, and toxicity profiles.

The stereoselective synthesis of such analogs would typically involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction. The separation of racemic mixtures via chiral chromatography is also a common approach. Once isolated, each stereoisomer would be evaluated independently to determine its specific contribution to the biological activity.

Multi-Parametric Optimization Approaches for Desired Activity Profiles and Improved Potency

Modern drug discovery relies on multi-parametric optimization (MPO) to simultaneously refine multiple properties of a lead compound. This holistic approach aims to achieve a balance between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mspsss.org.ua

For the derivatives of this compound, an MPO strategy would involve generating a matrix of compounds with diverse structural modifications and evaluating them across a panel of assays. These assays would not only measure the primary biological activity but also key developability parameters such as:

Solubility: Crucial for oral absorption.

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo half-life.

Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict absorption across the gut wall.

Off-target effects: Screened against a panel of related and unrelated targets to assess selectivity and potential for side effects.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Acetamide (B32628) Chemical Biology

The acetamide scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. nih.govmdpi.com The introduction of a 4-fluorobenzyl group, as seen in 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide, is a common strategy in medicinal chemistry to enhance biological activity. Fluorine substitution can improve metabolic stability, binding affinity, and pharmacokinetic properties. chapman.edu